molecular formula C₁₂H₂₂ClN₃O₄Si B1144761 (αS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol CAS No. 943610-37-5

(αS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol

Cat. No.: B1144761
CAS No.: 943610-37-5
M. Wt: 335.86
InChI Key:
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Description

(αS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol: is a complex organic compound with a molecular formula of C12H22ClN3O4Si [_{{{CITATION{{{1{CAS 943610-37-5 (αS)-2-Chloro-α-[[[(1,1-dimethylethyl ... - BOC Sci](https://buildingblock.bocsci.com/product/s-2-chloro-1-1-dimethylethyl-dimethylsilyl-oxy-cas-943610-37-5-402896.html). It is known for its role as an intermediate in the synthesis of certain pharmaceuticals, particularly anti-tuberculosis drugs[{{{CITATION{{{_1{CAS 943610-37-5 (αS)-2-Chloro-α-[[(1,1-dimethylethyl ... - BOC Sci.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step chemical reaction process[_{{{CITATION{{{1{CAS 943610-37-5 (αS)-2-Chloro-α-[[[(1,1-dimethylethyl ... - BOC Sci](https://buildingblock.bocsci.com/product/s-2-chloro-1-1-dimethylethyl-dimethylsilyl-oxy-cas-943610-37-5-402896.html). One common method involves the nitration of imidazole derivatives followed by chlorination and silylation steps[{{{CITATION{{{1{CAS 943610-37-5 (αS)-2-Chloro-α-[[[(1,1-dimethylethyl ... - BOC Sci](https://buildingblock.bocsci.com/product/s-2-chloro-1-1-dimethylethyl-dimethylsilyl-oxy-cas-943610-37-5-402896.html). The reaction conditions typically require careful control of temperature and the use of specific reagents to ensure the correct stereochemistry[{{{CITATION{{{_1{CAS 943610-37-5 (αS)-2-Chloro-α-[[(1,1-dimethylethyl ... - BOC Sci.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods[_{{{CITATION{{{1{CAS 943610-37-5 (αS)-2-Chloro-α-[[[(1,1-dimethylethyl ... - BOC Sci](https://buildingblock.bocsci.com/product/s-2-chloro-1-1-dimethylethyl-dimethylsilyl-oxy-cas-943610-37-5-402896.html). This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity[{{{CITATION{{{_1{CAS 943610-37-5 (αS)-2-Chloro-α-[[(1,1-dimethylethyl ... - BOC Sci.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the nitro group to other oxidation states.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Nitroso compounds and nitrate esters.

  • Reduction: : Amines and amides.

  • Substitution: : Alcohols, ethers, and other functionalized imidazoles.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{1{CAS 943610-37-5 (αS)-2-Chloro-α-[[[(1,1-dimethylethyl ... - BOC Sci](https://buildingblock.bocsci.com/product/s-2-chloro-1-1-dimethylethyl-dimethylsilyl-oxy-cas-943610-37-5-402896.html). It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-tuberculosis drugs[{{{CITATION{{{_1{CAS 943610-37-5 (αS)-2-Chloro-α-[[(1,1-dimethylethyl ... - BOC Sci. Additionally, it serves as a building block for the development of new chemical entities with potential biological activity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways within biological systems. The nitro group, in particular, plays a crucial role in the compound's reactivity and biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique in its structure and reactivity compared to other similar compounds[_{{{CITATION{{{_1{CAS 943610-37-5 (αS)-2-Chloro-α-[[(1,1-dimethylethyl ... - BOC Sci. Some similar compounds include:

  • 2-Chloro-4-nitroimidazole: : Lacks the silyl-protected hydroxyl group.

  • 1H-Imidazole-1-ethanol: : Does not have the chloro and nitro substituents.

The presence of the silyl-protected hydroxyl group and the specific arrangement of substituents make this compound distinct in its chemical behavior and applications.

Properties

CAS No.

943610-37-5

Molecular Formula

C₁₂H₂₂ClN₃O₄Si

Molecular Weight

335.86

Synonyms

(S)-(-)-1-(tert-Butyldimethylsilanyloxy)-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol

Origin of Product

United States

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